4-Fluorothiophene-2-carbonitrile
Overview
Description
Synthesis Analysis
Thiophene derivatives, including 4-Fluorothiophene-2-carbonitrile, have been synthesized through various methods such as heterocyclization of different substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the molecular formula C5H2FNS. The compound is part of the thiophene family, which is a five-membered ring made up of one sulfur as a heteroatom .Scientific Research Applications
Spectroscopic Characterization and NLO Properties
4-Fluorothiophene-2-carbonitrile, along with related compounds, has been studied for its spectroscopic characteristics and nonlinear optical (NLO) properties. In a study by Wazzan et al. (2016), the structural parameters of related dyes were determined using Density Functional Theory (DFT) calculations. The research provided insight into molecular structure, spectra (FT-IR, NMR, UV–Vis absorption, and fluorescence emission), and electronic interactions. The study's findings suggest potential applications in biological fields and corrosion inhibition (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photophysical Properties and Metal Sensors
The reactivity of the 2-aminothiophene-3-carbonitrile functionality, closely related to this compound, has been explored in the context of photophysical properties. Abaee et al. (2017) developed an efficient four-component reaction leveraging this reactivity. The resulting products exhibited potential for use as metal sensors, highlighting a novel application area for similar compounds (Abaee, Hadizadeh, Mojtahedi, & Halvagar, 2017).
Corrosion Inhibition
In a study focusing on bithiophene carbonitrile derivatives, Bedair et al. (2018) investigated the inhibitive effect of these compounds on carbon steel corrosion. Their research provides evidence of the potential application of this compound and related compounds in corrosion inhibition, particularly in acidic solutions like 1 M HCl (Bedair, Fouda, Ismail, & Mostafa, 2018).
Optoelectronic and Magnetic Materials
Rodlovskaya and Vasnev (2019) synthesized new compounds involving 2-amino-4-ferrocenylthiophene-3-carbonitrile, a relative of this compound. Their work suggests the potential of these compounds in developing new optoelectronic and magnetic materials (Rodlovskaya & Vasnev, 2019).
Electronic Properties of Conjugated Polymers
Fei et al. (2015) researched the synthesis of 3-alkyl-4-fluorothiophenes, which are structurally similar to this compound. Their study demonstrated that backbone fluorination in these compounds leads to an increase in polymer ionization potential and a more co-planar backbone, influencing the electronic properties of the resulting polymers. This research suggests applications in electronics and materials science (Fei, Boufflet, Wood, Wade, Moriarty, Gann, Ratcliff, McNeill, Sirringhaus, Kim, & Heeney, 2015).
Properties
IUPAC Name |
4-fluorothiophene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2FNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVKLFUQIQPYED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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